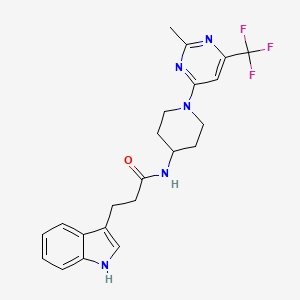
N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also has an amide group (-CONH2), which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, amide group, and other functional groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions . The amide group could be involved in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present in the molecule .Scientific Research Applications
Antiprotozoal Agents
Research indicates that compounds related to N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide have potential applications as antiprotozoal agents. For instance, Ismail et al. (2004) synthesized a compound with similar structural components, showing strong DNA affinities and exhibiting significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting potential in treating diseases like African trypanosomiasis and malaria (Ismail et al., 2004).
Met Kinase Superfamily Inhibitor
In the context of cancer research, compounds structurally akin to this compound have been identified as potent and selective Met kinase inhibitors. Schroeder et al. (2009) discovered a derivative that demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, indicating its therapeutic potential in cancer treatment (Schroeder et al., 2009).
Prodrug Conversion
The compound's relevance in prodrug development is noted in the study by Midgley et al. (2007), where a related compound was investigated for its pharmacokinetics and metabolism. This study highlights its role in the conversion to an active drug, underscoring its significance in drug formulation and delivery (Midgley et al., 2007).
Heterocyclic Derivative Synthesis
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives using a palladium-catalyzed oxidative process. This research shows the compound's utility in creating diverse heterocyclic structures, relevant in the development of various pharmaceuticals (Bacchi et al., 2005).
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-10-17(21)20(13-6-3-2-4-7-13)12-15(16)18(22)19-11-14-8-5-9-24-14/h2-10,12H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPGKZSCISKXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

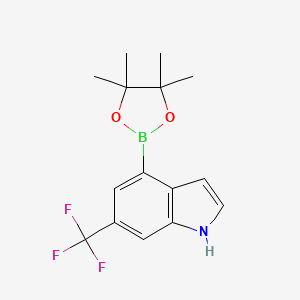
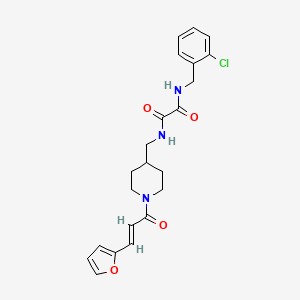
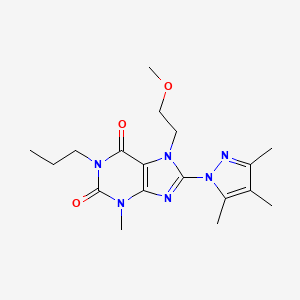
![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)
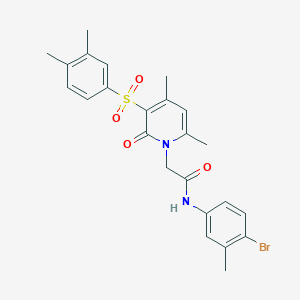
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)
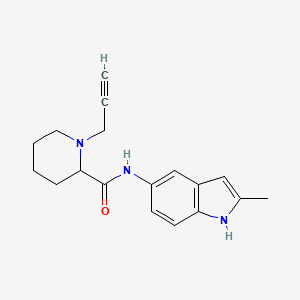

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)
![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)
